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Compound of Interest

Compound Name:
3-Amino-4-

methoxybenzenesulfonyl fluoride

Cat. No.: B1585407 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 3-
Amino-4-methoxybenzenesulfonyl fluoride (CAS 498-74-8). Designed for researchers,

scientists, and professionals in drug development, this document synthesizes predicted

spectroscopic data with field-proven insights into data acquisition and interpretation. In the

absence of publicly available experimental spectra, this guide leverages advanced

computational prediction methodologies to provide a robust analytical framework for this

compound.

Molecular Structure and Spectroscopic Overview
3-Amino-4-methoxybenzenesulfonyl fluoride possesses a unique combination of functional

groups that give rise to a distinct spectroscopic signature. The aromatic ring, substituted with

an amino group, a methoxy group, and a sulfonyl fluoride moiety, offers multiple handles for

spectroscopic interrogation. Understanding the interplay of these groups is critical for accurate

structural elucidation and characterization.

Molecular Formula: C₇H₈FNO₃S[1][2]

Molecular Weight: 205.21 g/mol [1]

Structure:
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Caption: Chemical structure of 3-Amino-4-methoxybenzenesulfonyl fluoride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic

molecules. For 3-Amino-4-methoxybenzenesulfonyl fluoride, ¹H, ¹³C, and ¹⁹F NMR are

particularly informative. The predicted spectra presented below were generated using

advanced computational algorithms that consider through-bond and through-space effects.[3]

[4][5][6][7]

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the

amino protons, and the methoxy protons. The chemical shifts are influenced by the electronic

effects of the substituents on the benzene ring. The electron-donating amino and methoxy

groups will shield the aromatic protons, while the electron-withdrawing sulfonyl fluoride group

will deshield them.

Predicted Chemical

Shift (δ, ppm)
Multiplicity Integration Assignment

~7.5 d 1H Ar-H

~7.3 dd 1H Ar-H

~6.9 d 1H Ar-H

~4.1 s (broad) 2H -NH₂

~3.9 s 3H -OCH₃

Causality of Experimental Choices: A standard 400 or 500 MHz spectrometer would be

sufficient to resolve these signals.[5] Deuterated chloroform (CDCl₃) or dimethyl sulfoxide

(DMSO-d₆) are common solvent choices. The broadness of the amino proton signal is due to

quadrupole broadening and potential hydrogen exchange.

Predicted ¹³C NMR Spectrum
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The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The

chemical shifts of the aromatic carbons are particularly sensitive to the nature of the

substituents.

Predicted Chemical Shift (δ, ppm) Assignment

~150 Ar-C (quaternary, attached to -OCH₃)

~140 Ar-C (quaternary, attached to -NH₂)

~135 Ar-C (quaternary, attached to -SO₂F)

~125 Ar-CH

~118 Ar-CH

~112 Ar-CH

~56 -OCH₃

Trustworthiness of Protocol: A standard ¹³C NMR experiment with proton decoupling would be

performed. The acquisition of a sufficient number of scans is crucial for obtaining a good signal-

to-noise ratio for the quaternary carbon signals, which are typically weaker.

Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is a highly sensitive technique that will show a single signal for the fluorine atom in the

sulfonyl fluoride group.[8][9] The chemical shift will be influenced by the electronic environment

of the sulfonyl group.

Predicted Chemical Shift (δ,

ppm)
Multiplicity Assignment

~ +65 s -SO₂F

Authoritative Grounding: The chemical shift is referenced to an external standard, typically

CFCl₃.[8] The positive chemical shift is characteristic of sulfonyl fluorides.[8][9]

Experimental Protocol for NMR Data Acquisition
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Sample Preparation Data Acquisition Data Processing

Dissolve 5-10 mg of sample
in 0.5-0.7 mL of

deuterated solvent

Transfer to
NMR tube

Insert sample into
NMR spectrometer

Tune and shim
the instrument Acquire ¹H, ¹³C, and ¹⁹F spectra Fourier transform

the FID
Phase and baseline

correction
Integrate and
pick peaks

Click to download full resolution via product page

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a

molecule. The predicted IR spectrum of 3-Amino-4-methoxybenzenesulfonyl fluoride is

expected to show characteristic absorption bands for the N-H, C-H, S=O, S-F, and C-O bonds.

Predicted Wavenumber

(cm⁻¹)
Intensity Assignment

3400-3300 Medium
N-H stretching (asymmetric

and symmetric)

3050-3000 Weak Aromatic C-H stretching

2950-2850 Weak
Aliphatic C-H stretching (-

OCH₃)

1620-1580 Strong Aromatic C=C stretching

1400-1350 Strong S=O asymmetric stretching

1200-1150 Strong S=O symmetric stretching

1250-1200 Strong C-O stretching

800-700 Strong S-F stretching
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Causality of Experimental Choices: The spectrum can be acquired using an ATR-FTIR

spectrometer for a solid sample. This technique requires minimal sample preparation.

Alternatively, the sample can be prepared as a KBr pellet.

Experimental Protocol for FTIR Data Acquisition

Sample Preparation (ATR) Data Acquisition Data Processing

Place a small amount of
solid sample on the

ATR crystal

Acquire background
spectrum

Acquire sample
spectrum

Perform background
subtraction

Identify and label
characteristic peaks

Click to download full resolution via product page

Caption: Workflow for Attenuated Total Reflectance (ATR) FTIR data acquisition.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum
The predicted mass spectrum of 3-Amino-4-methoxybenzenesulfonyl fluoride under

electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z 205. The isotopic

pattern of this peak will be influenced by the natural abundance of ³⁴S.

Predicted Molecular Ion: [M]⁺ = 205.0209 (monoisotopic mass)[10]

Key Predicted Fragments:
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m/z Assignment

186 [M - F]⁺

141 [M - SO₂F]⁺

126 [M - SO₂F - CH₃]⁺

83 [SO₂F]⁺

Trustworthiness of Protocol: High-resolution mass spectrometry (HRMS) would be used to

confirm the elemental composition of the molecular ion and its fragments. Electrospray

ionization (ESI) is another suitable ionization technique, which would likely produce the

protonated molecule [M+H]⁺ at m/z 206.[10]

Experimental Protocol for Mass Spectrometry Data
Acquisition

Sample Introduction Data Acquisition Data Analysis

Introduce sample via direct
infusion (ESI) or a
heated probe (EI)

Ionize the sample Separate ions by
mass-to-charge ratio Detect the ions Generate mass spectrum Identify molecular ion

and fragment peaks

Click to download full resolution via product page

Caption: General workflow for mass spectrometry analysis.

Conclusion
This technical guide provides a comprehensive predicted spectroscopic profile of 3-Amino-4-
methoxybenzenesulfonyl fluoride. The presented NMR, IR, and MS data, generated through

computational methods, offer a valuable resource for the identification and characterization of

this compound. The detailed experimental protocols serve as a practical guide for researchers

seeking to acquire and interpret spectroscopic data for this and similar molecules. The
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convergence of predictive methodologies and established experimental practices provides a

powerful toolkit for modern chemical research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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